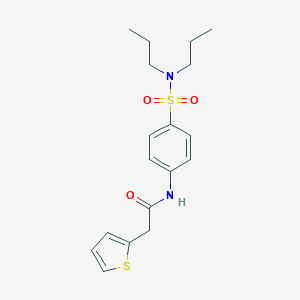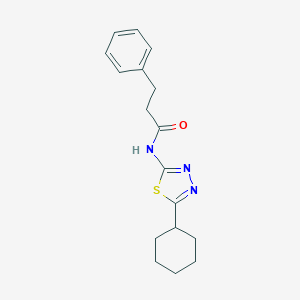![molecular formula C23H33N3O2 B216315 5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DMCM and is a potent ligand for the GABA-A receptor.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of the GABA-A receptor. The compound enhances the binding of GABA to the receptor, resulting in an increase in GABAergic neurotransmission. The increased GABAergic neurotransmission results in the anxiolytic, anticonvulsant, and sedative effects of DMCM.
Biochemical and Physiological Effects:
DMCM has been shown to have significant biochemical and physiological effects. The compound has been found to increase the activity of GABAergic neurons in the brain, resulting in a decrease in neuronal excitability. DMCM has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMCM in lab experiments include its potent and selective binding to the GABA-A receptor, its well-defined mechanism of action, and its ability to produce consistent results. The limitations of using DMCM in lab experiments include its potential toxicity and the need for caution when handling the compound.
Direcciones Futuras
There are several future directions for research on DMCM. One direction is to investigate the potential of DMCM as an antiepileptic drug. Another direction is to study the effects of DMCM on different subtypes of the GABA-A receptor. Additionally, research could focus on the development of new compounds based on the structure of DMCM that may have improved therapeutic properties.
Conclusion:
In conclusion, DMCM is a chemical compound that has significant potential for therapeutic applications. The compound has been extensively studied for its anxiolytic, anticonvulsant, and sedative effects. DMCM acts as a positive allosteric modulator of the GABA-A receptor, resulting in an increase in GABAergic neurotransmission. DMCM has advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Métodos De Síntesis
The synthesis method of DMCM involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1-(2-phenylethyl)piperazine in the presence of formaldehyde and ammonium acetate. The reaction results in the formation of DMCM in high yield and purity. The synthesis method of DMCM has been optimized to produce large quantities of the compound for scientific research purposes.
Aplicaciones Científicas De Investigación
DMCM has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, anticonvulsant, and sedative effects. DMCM has also been shown to have potential as an antiepileptic drug. The compound has been tested in animal models and has shown promising results in reducing seizure activity.
Propiedades
Nombre del producto |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
Fórmula molecular |
C23H33N3O2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H33N3O2/c1-23(2)16-21(27)20(22(28)17-23)18-24-9-11-26-14-12-25(13-15-26)10-8-19-6-4-3-5-7-19/h3-7,18,24H,8-17H2,1-2H3 |
Clave InChI |
GNGXQWPBXFAYPW-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES canónico |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)


![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)